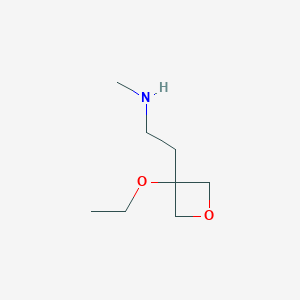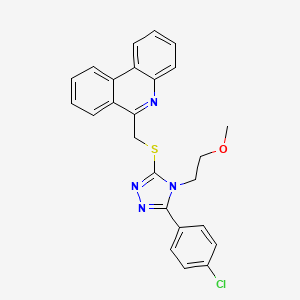
6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine is a complex organic compound that features a phenanthridine core with various substituents, including a 1,2,4-triazole ring, a chlorophenyl group, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine typically involves multi-step organic reactions. One common approach is to start with the phenanthridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the phenanthridine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its various functional groups can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the customization of its properties for specific applications.
作用機序
The mechanism of action of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can form hydrogen bonds or hydrophobic interactions with the target, while the methoxyethyl group can enhance its solubility and bioavailability. These interactions can modulate the activity of the target, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-(((5-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
- 6-(((5-(4-Chlorophenyl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine
Uniqueness
The uniqueness of 6-(((5-(4-Chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)phenanthridine lies in its specific combination of functional groups. The presence of the methoxyethyl group, in particular, can influence its solubility and reactivity, making it distinct from similar compounds with different substituents.
特性
分子式 |
C25H21ClN4OS |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
6-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenanthridine |
InChI |
InChI=1S/C25H21ClN4OS/c1-31-15-14-30-24(17-10-12-18(26)13-11-17)28-29-25(30)32-16-23-21-8-3-2-6-19(21)20-7-4-5-9-22(20)27-23/h2-13H,14-16H2,1H3 |
InChIキー |
HLVSFVPRRWEOLK-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=NN=C1SCC2=NC3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


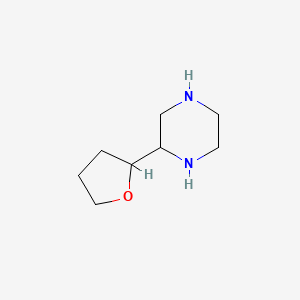
![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)

![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)
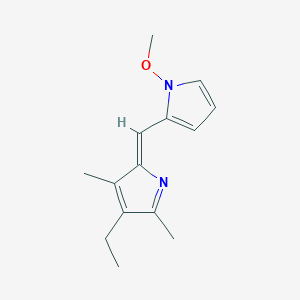

![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
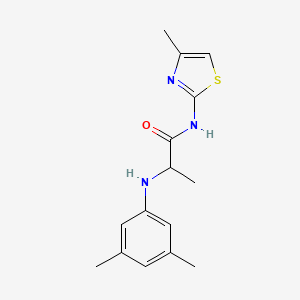
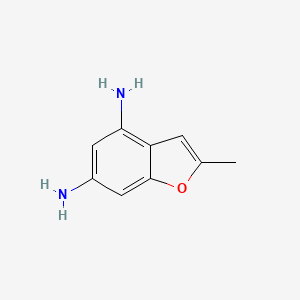
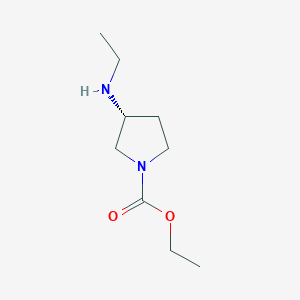
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)

